molecular formula C24H19N5O2 B6138349 N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

Cat. No.: B6138349
M. Wt: 409.4 g/mol
InChI Key: WXVPCNGPPURQRE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a unique Z-configuration methylidene bridge connecting two distinct functional groups: a 4-methylquinazolin-2-ylamino moiety and a phenylcarbonylamino group. The quinazoline ring system is a nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

N-[N-benzoyl-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-19-14-8-9-15-20(19)26-23(25-16)29-24(27-21(30)17-10-4-2-5-11-17)28-22(31)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPCNGPPURQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methylquinazolin-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with phenyl isocyanate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the application of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives

Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Entry 5) share the benzamide core but differ in substituents. These derivatives feature alkoxy groups (methoxy, ethoxy, propoxy) on the phenyl ring, which can modulate electronic effects and solubility.

Key Structural Differences :

Feature Target Compound Alkoxy Derivatives ()
Core Heterocycle 4-Methylquinazoline None (benzamide with alkoxy-phenyl)
Substituents Phenylcarbonylamino, methylidene Alkoxy groups (e.g., 4-methoxy, 4-ethoxy)
Potential Applications Kinase inhibition? (speculative) Unclear (structural analogs in peptidomimetics)

Chlorophenyl-Benzamide Hybrids

N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (, Compound3) incorporates chlorophenyl and chromene moieties. Unlike the target compound’s quinazoline, this derivative’s chromene ring may confer redox activity or fluorescence properties .

Functional Implications :

  • Electron-Withdrawing Effects : Chlorine substituents in Compound3 vs. electron-donating methyl in the target compound.
  • Ring Systems : Chromene (oxygen-containing) vs. quinazoline (nitrogen-rich).

Nitro-Thiazolyl Benzamides (Nitazoxanide)

Nitazoxanide (), a nitro-thiazolyl benzamide, shares the benzamide backbone but replaces the quinazoline with a nitro-thiazole group. The nitro group is critical for its antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase. In contrast, the target compound’s quinazoline may target kinases or DNA repair enzymes, highlighting how heterocycle choice dictates mechanistic pathways .

Activity Comparison :

Compound Heterocycle Known Activity
Target Compound 4-Methylquinazoline Unknown (structural analogy)
Nitazoxanide 5-Nitrothiazole Antiparasitic, antiviral

Thiazolyl/Isoxazolyl Benzamides ()

Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () feature thiazole or isoxazole rings linked via methylthio groups. The trifluoromethyl group in compounds enhances metabolic stability, a feature absent in the target compound .

Structural and Electronic Contrasts :

  • Heterocycle Size : Thiazole (5-membered) vs. quinazoline (bicyclic 6-membered).
  • Substituent Effects : CF₃ () vs. methyl (target compound).

Schiff Base Benzamides (–6)

Compounds like 4-HPMAPSA () and 4-{[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulphonamide () share the methylidene Schiff base motif with the target compound. However, their sulfonamide groups and metal-coordinating properties (e.g., Cu, Co complexes in ) differentiate them. The target compound’s lack of sulfonamide or metal-binding sites may limit its utility in corrosion inhibition or metalloenzyme targeting .

Application-Driven Differences :

Compound Type Primary Application Key Functional Groups
Target Compound Undetermined (medicinal?) Quinazoline, benzamide
4-HPMAPSA () Corrosion inhibition Sulfonamide, hydroxyl
Derivatives Antimicrobial/antiviral Schiff base, metal ligands

Biological Activity

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its role as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression and have been implicated in cancer progression.

HDAC Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on HDACs, which are promising targets for cancer treatment. For instance, a related compound demonstrated IC50_{50} values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3 respectively . Such inhibition leads to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

  • Antiproliferative Assays : In vitro assays have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. For example, it has been reported that structural analogs exhibit up to 10-fold higher potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
  • Mechanism of Action : The mechanism by which this compound exerts its effects includes the induction of G2/M phase arrest and subsequent apoptosis in cancer cells, indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the quinazoline and benzamide moieties significantly influence the biological activity. For example:

  • Substituents on the quinazoline ring can enhance binding affinity to HDACs.
  • The presence of electron-withdrawing groups on the benzamide portion can improve antiproliferative activity.

Data Summary Table

Compound NameIC50_{50} (nM)Cell Line TestedMechanism
This compoundTBDA2780, HepG2HDAC Inhibition
Suberoylanilide Hydroxamic Acid (SAHA)27.3 (A2780), 19.5 (HepG2)A2780, HepG2HDAC Inhibition

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